Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

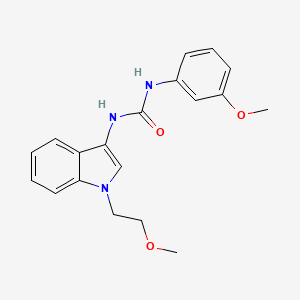

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H10O5 . It is a derivative of 2H-Chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate and its derivatives has been achieved through various methods. One such method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . Another method involves the reduction of ethyl 2-oxo-2H-chromene-3-carboxylate with sodium borohydride and then aminolyzing the products with triethylenetetramine .Molecular Structure Analysis

The molecular structure of Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI code for this compound is 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, and it was found that the reaction afforded hydrazide 2, which has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a solid compound with a molecular weight of 234.21 g/mol . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications

- Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate can react with hydrazine hydrate to form hydrazide derivatives . These hydrazides serve as valuable starting materials for constructing various heterocyclic compounds with diverse biological activities.

- Chromene-2-ones, especially 3-substituted derivatives, exhibit significant pharmacological effects, including analgesic, anti-inflammatory, anti-viral, and anti-cancer properties . Researchers have explored the synthesis and biological evaluation of these derivatives, with ethyl coumarin-3-carboxylate as a key starting material.

- By utilizing the structural diversity-oriented inactive group strategy, 3-(2-pyridyl)-benzothiazol-2-one (a derivative of ethyl coumarin-3-carboxylate) was identified as a promising lead scaffold for herbicides . This highlights its potential in agricultural research.

- Researchers have synthesized novel 2H-chromene derivatives using ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate as a starting material . These derivatives may have applications in drug discovery and medicinal chemistry.

- The chromene scaffold, including ethyl coumarin-3-carboxylate, serves as a versatile and biologically attractive framework for designing new compounds . Its diverse reactivity allows for the creation of structurally interesting molecules.

- Hybrid compounds combining ethyl coumarin-3-carboxylate with other bioactive moieties have been prepared. For example, a hybrid compound composed of ferulic acid and esculetin was synthesized . Such hybrids may exhibit synergistic effects.

Hydrazide Synthesis

Chromene-2-ones and Pharmacological Effects

Herbicidal Activity

Novel 2H-Chromene Derivatives

Biologically Attractive Scaffold

Hybrid Compounds

Future Directions

The future directions of research on Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate could involve exploring its potential biological activities and developing new synthetic methods. For instance, the use of green solvents and catalysts in the synthesis of 2H/4H-chromene derivatives is a promising area of research .

Mechanism of Action

Target of Action

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin . Coumarins are known to have a broad spectrum of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarin derivatives are known to interact with various biological targets due to their diverse pharmacophoric groups .

Biochemical Pathways

Coumarin derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin derivatives are known to have a broad spectrum of biological activities .

properties

IUPAC Name |

ethyl 6-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGYMCHQKAJEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)

![3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2680870.png)

![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)

![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)

![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)